molecular formula C9H8N2O3 B1483800 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2091697-85-5

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1483800
CAS RN: 2091697-85-5
M. Wt: 192.17 g/mol
InChI Key: RTSFAKQBEZJCCI-UHFFFAOYSA-N
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Description

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is one of the compounds detected in tobacco smoke condensate .


Molecular Structure Analysis

The molecular structure of furan compounds has been extensively studied. Furan is a π-excessive heterocycle, which means it has a high electron density and prefers electrophilic substitution reactions . The exact molecular structure of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid is not specified in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary widely. For example, furan-2-acetic acid is a colorless liquid, but aged samples appear amber . It is miscible with but unstable in water, and soluble in common organic solvents . The specific physical and chemical properties of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the utility of compounds related to "2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid" in synthesizing derivatives with antitubercular, antibacterial, and antifungal activities. For instance, Bhoot et al. (2011) explored the synthesis of chalcones and acetyl pyrazoline derivatives containing the furan nucleus for their antitubercular properties (Bhoot, Khunt, & Parekh, 2011). Similarly, El-Wahab et al. (2011) synthesized naphthofuranpyrazol derivatives with promising effects against various bacteria and fungi (El-Wahab et al., 2011).

Catalysis and Antioxidant Agents

The compound and its derivatives have been evaluated for their catalytic synthesis and antioxidant properties. Prabakaran et al. (2021) reported on the synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives, which showed potential as antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Corrosion Inhibition

Another significant application involves the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives, highlighting their high inhibition efficiency and suggesting a mixed-type inhibition mechanism (Lgaz et al., 2018).

Structural Analysis

Structural investigations have also been a focus, with studies on crystal structures providing insights into stereochemical peculiarities and potential reactivity. Borisova et al. (2016) examined the crystal structures of related compounds, which informed understanding of their chemical behavior and potential applications (Borisova et al., 2016).

Safety and Hazards

The safety and hazards associated with furan compounds depend on their specific structure. Some furan compounds, such as furfuryl alcohol, are flammable and volatile . The specific safety and hazards of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.

Future Directions

The future of furan compounds lies in their potential applications in various fields. For example, furan platform chemicals (FPCs) are being explored as alternatives to traditional resources such as crude oil in the chemical industry . The specific future directions of 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid are not detailed in the available literature.

properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)6-11-5-7(4-10-11)8-2-1-3-14-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFAKQBEZJCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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